Specific Scientific Field: This application falls under the field of Organic Chemistry .
Summary of the Application: Bis(4-nitrophenyl) carbonate is used as a reagent for the preparation of symmetrical and unsymmetrical urea . Ureas have a wide range of applications in medicinal chemistry and materials science.
Methods of Application: The exact methods of application can vary depending on the specific urea being synthesized. Generally, the reaction involves the nucleophilic attack of an amine on the carbonyl carbon of Bis(4-nitrophenyl) carbonate .
Results or Outcomes: The outcome of this application is the successful synthesis of symmetrical and unsymmetrical ureas .
Specific Scientific Field: This application is relevant to the field of Biochemistry .
Summary of the Application: Bis(4-nitrophenyl) carbonate acts as a peptide coupling reagent . It is used in the formation of peptide bonds, which are crucial in the synthesis of proteins.
Methods of Application: In peptide synthesis, Bis(4-nitrophenyl) carbonate is used to activate the carboxyl group of one amino acid, making it more susceptible to attack by the amino group of another amino acid .
Results or Outcomes: The result of this application is the formation of peptide bonds, leading to the synthesis of peptides or proteins .
Specific Scientific Field: This application is part of Medicinal Chemistry .
Methods of Application: The carbamate linkage is formed by the reaction of an amine group in cytosine with Bis(4-nitrophenyl) carbonate .
Results or Outcomes: The outcome of this application is the synthesis of carbamate linked cytosines, which can be used in further medicinal chemistry research .
Specific Scientific Field: This application is relevant to the field of Biochemistry .
Summary of the Application: Bis(4-nitrophenyl) carbonate is used as a reagent for the preparation of activated 4-nitrophenyl esters of N-protected amino acids . These esters are important intermediates in peptide synthesis.
Methods of Application: The preparation involves the reaction of an N-protected amino acid with Bis(4-nitrophenyl) carbonate, resulting in the formation of an activated ester .
Results or Outcomes: The outcome of this application is the successful synthesis of activated 4-nitrophenyl esters of N-protected amino acids .
Specific Scientific Field: This application falls under the field of Organic Chemistry .
Summary of the Application: Bis(4-nitrophenyl) carbonate is used in the synthesis of 4-nitrophenyl active esters of amino acids . These active esters are useful in peptide synthesis.
Methods of Application: The synthesis involves the reaction of an amino acid with Bis(4-nitrophenyl) carbonate, leading to the formation of a 4-nitrophenyl active ester .
Results or Outcomes: The result of this application is the successful synthesis of 4-nitrophenyl active esters of amino acids .
Bis(4-nitrophenyl) carbonate is an organic compound with the molecular formula C₁₃H₈N₂O₇ and a molecular weight of 304.21 g/mol. It is characterized by two 4-nitrophenyl groups attached to a carbonate moiety. This compound appears as a solid at room temperature and is soluble in organic solvents such as dichloromethane. Its structure consists of two nitro-substituted aromatic rings, which contribute to its reactivity and biological activity.
Bis(4-nitrophenyl) carbonate exhibits significant biological activity, particularly as a reagent in peptide synthesis. Its nitro groups contribute to its ability to act as an electrophile, making it useful in various biochemical applications. Studies indicate that it can interact with amino acids and peptides, facilitating the formation of peptide bonds .
The synthesis of bis(4-nitrophenyl) carbonate can be achieved through several methods:
Bis(4-nitrophenyl) carbonate finds applications in various fields:
Interaction studies involving bis(4-nitrophenyl) carbonate focus on its reactivity with nucleophiles such as amines and phenols. These studies help elucidate the mechanisms behind its chemical behavior and biological effects. Kinetic analyses have shown that the rate of reaction varies significantly depending on the nature of the nucleophile and solvent conditions .
Several compounds share structural similarities with bis(4-nitrophenyl) carbonate, including:
Compound | Structural Features | Key Differences |
---|---|---|
Bis(4-nitrophenyl) carbonate | Two 4-nitrophenyl groups | Unique reactivity with amines |
Bis(2,4-dinitrophenyl) carbonate | Two dinitrophenyl groups | Increased electron-withdrawing effect |
S-(4-nitrophenyl) O-(4-nitrophenyl) thiocarbonate | Contains sulfur instead of oxygen | Different nucleophilic properties |
Phenyl carbonate derivatives | Varying substituents on phenol | Diverse applications based on substituents |
Irritant